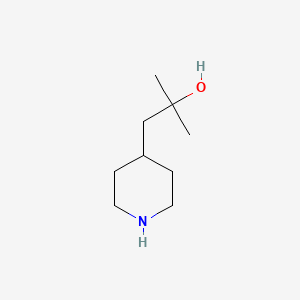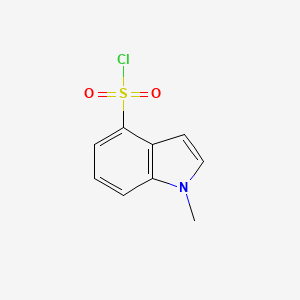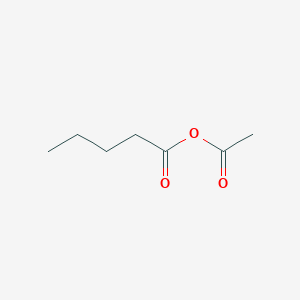
丙酸乙酯乙酰酯
描述
Ethylpropionyl acetate, also known as ethyl 3-oxovalerate, is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It is a colorless to pale yellow liquid with a characteristic odor. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals .
科学研究应用
Ethylpropionyl acetate has several scientific research applications:
作用机制
Target of Action
Ethylpropionyl acetate, also known as acetyl pentanoate, is a chemical compound that is used as a precursor in the synthesis of various other compounds . The primary targets of this compound are the enzymes and substrates involved in these synthesis reactions .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, ethylpropionyl acetate reacts with tropolone p-toluenesulfonate in the presence of sodium ethoxide to give 3-propionyl-2H-cyclohepta[b]furan-2-one . This indicates that the compound can participate in organic synthesis reactions, acting as a reactant to produce different compounds.
Result of Action
The primary result of ethylpropionyl acetate’s action is the production of other compounds through synthesis reactions . These compounds could have various molecular and cellular effects depending on their specific roles and functions.
Action Environment
The action, efficacy, and stability of ethylpropionyl acetate likely depend on various environmental factors. These could include the pH and temperature of the reaction environment, the presence of other reactants and enzymes, and the specific conditions under which the reactions are carried out. For instance, the reaction of ethylpropionyl acetate with tropolone p-toluenesulfonate requires the presence of sodium ethoxide .
生化分析
Biochemical Properties
Ethylpropionyl acetate is involved in biochemical reactions similar to those of acetate, a related compound . Acetate and its metabolism, including energy production, lipid synthesis, and protein acetylation, play crucial roles in cellular metabolism . Ethylpropionyl acetate, like acetate, must be converted to acetyl coenzyme A (acetyl-CoA) to participate in these biochemical reactions .
Cellular Effects
Acetate has been implicated in a range of health benefits and is generated within all cells by deacetylation reactions . It acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .
Molecular Mechanism
The molecular mechanism of Ethylpropionyl acetate likely involves its conversion to acetyl-CoA, which participates in central carbon metabolism . Acetyl-CoA is involved in both anabolic and catabolic processes, and its concentration in cells mediates protein acetylation .
Temporal Effects in Laboratory Settings
It’s important to consider factors such as temperature fluctuations, which can significantly impact the reliability of lab tests .
Metabolic Pathways
Ethylpropionyl acetate likely participates in metabolic pathways similar to those of acetate. Acetate is involved in numerous metabolic functions, including energy production, lipid synthesis, and protein acetylation .
Subcellular Localization
Understanding where a compound is localized within a cell can provide valuable insights into its activity or function .
准备方法
Ethylpropionyl acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetate with propionyl chloride in the presence of a base such as sodium ethoxide . The reaction proceeds as follows:
CH3COOCH2CH3+CH3CH2COCl→CH3CH2COCH2COOCH2CH3+HCl
Industrial production methods typically involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to optimize yield and purity .
化学反应分析
Ethylpropionyl acetate undergoes various chemical reactions, including:
Reduction: Reduction of ethylpropionyl acetate can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Major products formed from these reactions include ethyl 3-hydroxyvalerate, ethyl 3-aminovalerate, and various substituted derivatives .
相似化合物的比较
Ethylpropionyl acetate can be compared with other similar compounds, such as ethyl acetoacetate, ethyl benzoylacetate, and ethyl isobutyrylacetate . These compounds share similar structural features but differ in their reactivity and applications:
Ethyl acetoacetate: Used as a precursor in the synthesis of heterocyclic compounds and pharmaceuticals.
Ethyl benzoylacetate: Employed in the production of fragrances and flavors.
Ethyl isobutyrylacetate: Utilized in the synthesis of agrochemicals and specialty chemicals.
Ethylpropionyl acetate is unique in its ability to serve as a versatile intermediate in the synthesis of a wide range of biologically active compounds .
属性
IUPAC Name |
acetyl pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-7(9)10-6(2)8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOQAUOJSQUGLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620109 | |
| Record name | Acetic pentanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15224-07-4 | |
| Record name | Acetic pentanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


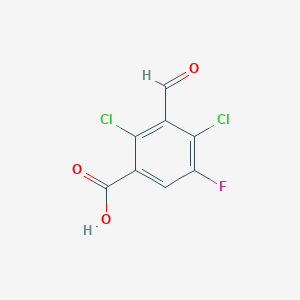
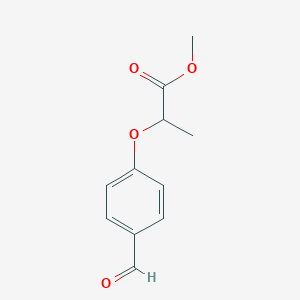
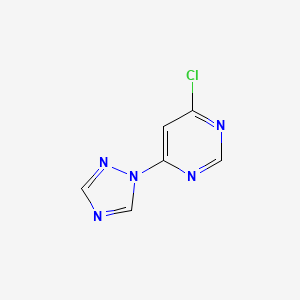
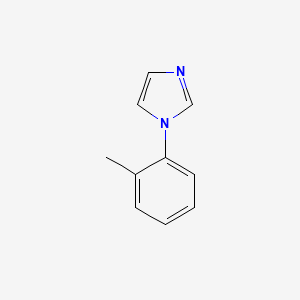
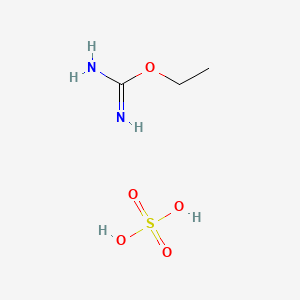
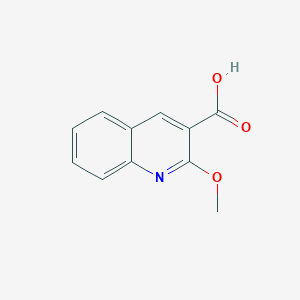
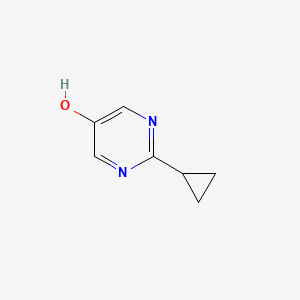
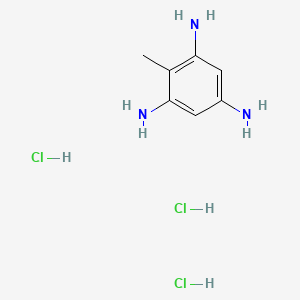
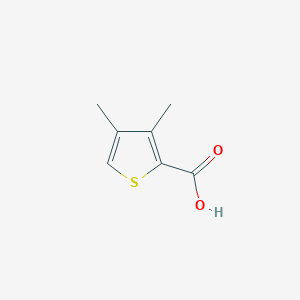
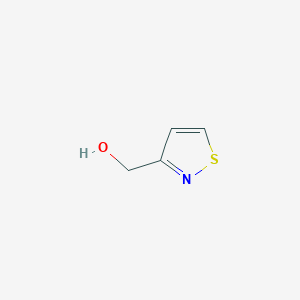
![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine](/img/structure/B1602822.png)
